![molecular formula C18H23N5O2 B5613789 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5613789.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes, including asymmetric synthesis techniques. For example, Kotian et al. (2005) demonstrated a practical large-scale synthesis of a closely related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, via asymmetric 1,3-dipolar cycloaddition, highlighting the importance of efficient synthesis routes for such compounds (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography and density functional theory (DFT) calculations. For instance, Özdemir et al. (2015) provided a detailed structural analysis of a heterocyclic compound through X-ray diffraction methods and DFT calculations, offering insights into the geometric parameters and electronic properties (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of complex molecules can vary widely depending on their functional groups and molecular structure. Research on similar compounds, such as the study by Nural et al. (2018), which investigated the synthesis, antimicrobial activity, and acid dissociation constants of certain derivatives, can provide valuable insights into the reactivity and potential applications of our compound of interest (Nural, Gemili, Ulger, Sari, De Coen, & Şahin, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for understanding the applications and handling of chemical compounds. Studies similar to the work of Wang et al. (2006), which synthesized and characterized new polyimides, can offer methodologies for analyzing these properties in complex molecules (Wang, Li, Ma, Zhang, & Gong, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for comprehensively understanding a compound's utility in scientific research. The work by Karlsson & Högberg (2001) on synthesizing enantiomerically pure 4-substituted pyrrolidin-3-ols via asymmetric 1,3-dipolar cycloaddition is an example of how specific reactions can be used to explore the chemical properties of similar molecules (Karlsson & Högberg, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[4-(tetrazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-9-22(11-18(13,25)16-3-2-4-16)17(24)15-7-5-14(6-8-15)10-23-12-19-20-21-23/h5-8,12-13,16,25H,2-4,9-11H2,1H3/t13-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSWHEBMAUSGNQ-ACJLOTCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=CC=C(C=C3)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC=C(C=C3)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

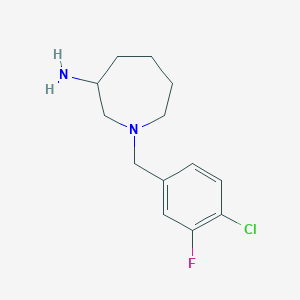
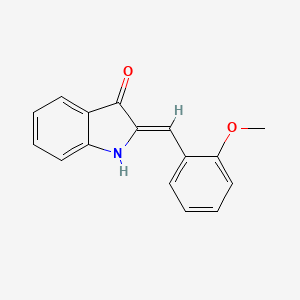
![1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5613729.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)-4-piperidinyl]benzamide](/img/structure/B5613734.png)
![1-[(4-bromo-2,6-dimethylphenoxy)acetyl]piperidine](/img/structure/B5613742.png)
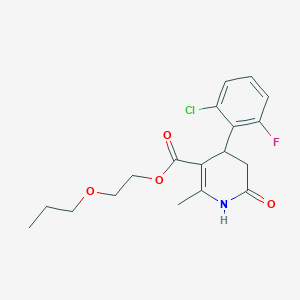
![5-(2-furyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5613745.png)
![3-(3-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5613746.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B5613752.png)
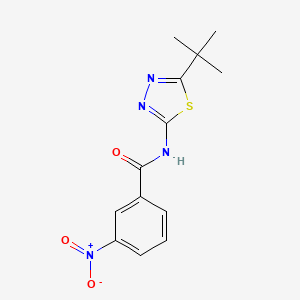
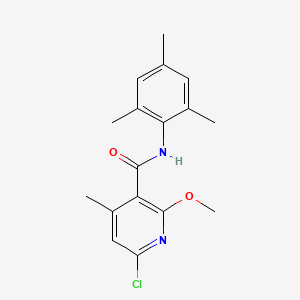
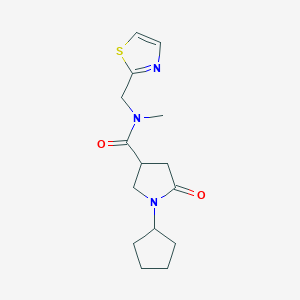
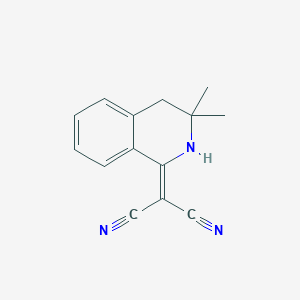
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5613799.png)